An In-depth Technical Guide to 2-Bromo-4,6-dimethylaniline (CAS: 41825-73-4)
An In-depth Technical Guide to 2-Bromo-4,6-dimethylaniline (CAS: 41825-73-4)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Bromo-4,6-dimethylaniline, a key chemical intermediate. It details its physicochemical properties, spectroscopic data, synthesis and reactivity, safety and handling protocols, and significant applications in various fields, particularly in the development of novel pharmaceuticals.
Core Properties and Data
2-Bromo-4,6-dimethylaniline, also known as 6-bromo-2,4-xylidine, is an aromatic amine whose structure is characterized by a bromine atom positioned ortho to the amino group. This substitution pattern imparts specific reactivity and steric properties, making it a valuable building block in organic synthesis.
Physicochemical Properties
The fundamental physical and chemical properties of 2-Bromo-4,6-dimethylaniline are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Citation(s) |
| CAS Number | 41825-73-4 | |
| Molecular Formula | C₈H₁₀BrN | |
| Molecular Weight | 200.08 g/mol | |
| Appearance | White to amber or dark green powder/crystal | [1] |
| Melting Point | 43-47 °C (lit.) | [1] |
| Boiling Point | 75-79 °C at 5 mmHg | [1] |
| Density | 1.424 g/cm³ (estimate) | [1] |
| Solubility | Insoluble in water | [1] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1] |
| pKa | 2.82 ± 0.10 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the compound's identity and purity. The following tables outline the characteristic peaks observed in ¹H NMR and IR spectroscopy.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.11 | Singlet | 1H | Aromatic H (C3-H) |
| ~6.79 | Singlet | 1H | Aromatic H (C5-H) |
| ~3.88 | Broad Singlet | 2H | NH₂ |
| ~2.18 | Singlet | 3H | Methyl H (C4-CH₃) |
| ~2.15 | Singlet | 3H | Methyl H (C6-CH₃) |
| (Data interpreted from spectral images provided by ChemicalBook)[2] |
Infrared (IR) Spectroscopy Data
Key IR absorptions are indicative of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3400-3300 | N-H Stretch | Primary Amine |
| ~3000-2850 | C-H Stretch | Methyl groups |
| ~1620 | N-H Bend | Primary Amine |
| ~1480 | C=C Stretch | Aromatic Ring |
| ~850 | C-H Bend (Aromatic) | Substituted Benzene |
| ~600-500 | C-Br Stretch | Bromoalkane |
| (Characteristic ranges based on typical IR spectra for substituted anilines)[3][4] |
Synthesis and Reactivity
Synthesis Pathway
The synthesis of 2-Bromo-4,6-dimethylaniline from a commercially available precursor, sulfanilamide, involves a multi-step process. This pathway is designed to achieve the specific ortho-bromination, a transformation that requires careful control of directing groups.
Experimental Protocol: Synthesis via Directed ortho-Metalation
A plausible, though complex, synthetic route leverages the directing ability of the N,N-dimethyl group to achieve specific ortho-lithiation, followed by methylation. This overcomes the challenge of direct bromination which typically yields other isomers.[5][6]
Materials:
-
3-Bromo-N,N-dimethylaniline
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 3-Bromo-N,N-dimethylaniline in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours at this temperature to ensure complete lithiation at the position ortho to the dimethylamino group.
-
Methyl iodide (2.2 equivalents) is added dropwise to the reaction mixture. The mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield 2-Bromo-4,6-dimethylaniline.
Key Reactivity and Applications
2-Bromo-4,6-dimethylaniline is a versatile intermediate. The bromine atom serves as a handle for various cross-coupling reactions, while the amine group can be transformed into other functionalities.
Ullmann Condensation: One notable application is its use in Ullmann-type C-N and C-O coupling reactions.[7] For instance, it can react with phenols or other anilines in the presence of a copper catalyst to form diaryl ethers or diaryl amines, which are common scaffolds in medicinal chemistry.
Sonogashira Coupling: The compound can participate in Sonogashira coupling with terminal alkynes. A specific example is its reaction with 3-chloro-3-methyl-but-1-yne, catalyzed by copper(I) chloride (CuCl) in the presence of a base like triethylamine (B128534) (Et₃N), to produce 2-bromo-N-(1',1'-dimethylprop-2'-ynyl)-4,6-dimethylaniline.[1] This reaction introduces an alkyne moiety, further expanding the synthetic utility of the molecule.
Safety and Handling
Proper handling of 2-Bromo-4,6-dimethylaniline is crucial to ensure laboratory safety. The compound is classified as an irritant and requires careful management.
GHS Hazard Information
| Category | Classification |
| Signal Word | Warning |
| Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(Data sourced from Sigma-Aldrich)
Handling and Storage Recommendations
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved dust mask (e.g., N95) when handling the powder.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep in a dark place under an inert atmosphere.[1]
-
Store away from strong oxidizing agents.
Conclusion
2-Bromo-4,6-dimethylaniline (CAS: 41825-73-4) is a specialized chemical intermediate with a unique substitution pattern that makes it a valuable component in organic synthesis. Its defined physicochemical properties and reactivity, particularly in forming carbon-carbon and carbon-heteroatom bonds, underscore its importance in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties. This guide serves as a foundational resource for professionals utilizing this versatile building block in research and development.
References
- 1. 2-BROMO-4,6-DIMETHYLANILINE CAS#: 41825-73-4 [chemicalbook.com]
- 2. 2-BROMO-4,6-DIMETHYLANILINE(41825-73-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-BROMO-4,6-DIMETHYLANILINE(41825-73-4) IR2 spectrum [chemicalbook.com]
- 4. IR Comparison [webspectra.chem.ucla.edu]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
